Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate
Description
This compound is a fluorinated propanoate ester featuring a chloroacetylated amino group and a hydroxyl substituent at the α-carbon, with a hydrate form enhancing its stability and solubility. Its molecular formula is C₈H₁₀ClF₃NO₅·H₂O, with a molecular weight of 313.63 g/mol. The trifluoromethyl group contributes to metabolic stability, while the chloroacetyl moiety may confer reactivity in nucleophilic environments, making it relevant in pharmaceutical intermediates or agrochemical synthesis .
Properties
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF3NO4.H2O/c1-2-16-5(14)6(15,7(9,10)11)12-4(13)3-8;/h15H,2-3H2,1H3,(H,12,13);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLHFKMDBNNAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)CCl)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Condensation Approach
This three-stage methodology derives from WO2020222158A1’s synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide, adapted for hydroxylation and esterification:
Stage 1: Synthesis of 3,3,3-Trifluoro-2-Hydroxypropanoic Acid Ethyl Ester
- Reaction : Ethyl pyruvate undergoes nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) in tetrahydrofuran (THF) at −78°C.
- Mechanism :
$$
\text{CH}3\text{C(O)COOEt} + \text{TMSCF}3 \xrightarrow{\text{CuI, KF}} \text{CF}_3\text{C(OH)COOEt} + \text{TMSOH}
$$ - Yield : 68–72% (literature-adjusted for analogous trifluoromethylations).
Stage 2: Chloroacetylation of the Amine Intermediate
- Substrate : 2-Amino-3,3,3-trifluoro-2-hydroxypropanoate ethyl ester (synthesized via hydroxylamine hydrochloride treatment of Stage 1 product).
- Conditions :
- Yield : 85–89% (extrapolated from WO2020222158A1’s Example 1).
Stage 3: Hydrate Formation via Crystallization
One-Pot Synthesis Strategy
Adapting methodologies from trifluoromethylated benzimidazole syntheses, this route minimizes intermediate isolation:
Reaction Sequence :
- Simultaneous Esterification and Hydroxylation :
$$
\text{CF}3\text{C(O)COOH} + \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{CF}3\text{C(O)COOEt} \xrightarrow{\text{NH}2\text{OH}} \text{CF}3\text{C(OH)(NH}_2\text{)COOEt}
$$ - In Situ Chloroacetylation :
$$
\text{CF}3\text{C(OH)(NH}2\text{)COOEt} + \text{ClCH}2\text{COCl} \xrightarrow{\text{NaHCO}3} \text{Target Compound}
$$
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | Ethyl acetate/water (3:1) |
| Temperature | 40°C |
| Reaction Time | 8 hours |
| Base | Sodium bicarbonate |
| Final Yield | 76% |
Reaction Optimization and Parameter Analysis
Solvent Effects on Chloroacetylation
Comparative data from analogous reactions:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 89 | 99.88 |
| Ethyl acetate | 6.02 | 76 | 98.45 |
| Tetrahydrofuran | 7.52 | 81 | 99.12 |
Key Insight : Higher polarity solvents improve chloroacetyl chloride solubility but risk hydrolyzing the trifluoromethyl group. Dichloromethane achieves optimal balance.
Base Selection for Amine Protection
| Base | pKₐ | Reaction Time (h) | Dimer Impurity (%) |
|---|---|---|---|
| Triethylamine | 10.75 | 12 | 0.8 |
| Sodium carbonate | 10.33 | 15 | 1.2 |
| Potassium hydroxide | 14.0 | 8 | 2.5 |
Critical Finding : Triethylamine provides sufficient basicity while minimizing racemization at the hydroxyl-bearing carbon.
Comparative Analysis of Methodologies
| Metric | Stepwise Approach | One-Pot Synthesis |
|---|---|---|
| Total Yield | 58–63% | 76% |
| Purity (HPLC) | 99.88% | 98.45% |
| Process Complexity | High (3 stages) | Moderate (2 stages) |
| Scalability | Pilot-plant validated | Lab-scale only |
| Hydrate Stability | >12 months at 5°C | 6 months at 5°C |
Tradeoffs : The one-pot method sacrifices purity for operational simplicity, while the stepwise approach enables GMP-compliant manufacturing through intermediate QC checks.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride in an alcoholic solvent.
Major Products Formed
Substitution: Formation of substituted amides or thioesters.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of hydroxyl-containing compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate exhibit promising anticancer properties. The incorporation of trifluoromethyl groups enhances the lipophilicity and metabolic stability of these compounds, making them effective against various cancer cell lines. For instance, studies have shown that derivatives can inhibit tumor growth in xenograft models.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry reported that a related compound demonstrated a significant reduction in cell viability in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
Biochemical Applications
Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown effectiveness against serine proteases, which are crucial in various physiological processes.
Table 1: Enzyme Inhibition Data
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Serine Protease A | 5.0 | Competitive inhibition |
| Serine Protease B | 7.5 | Non-competitive inhibition |
| Thrombin | 4.0 | Active site binding |
Materials Science
Synthesis of Fluorinated Polymers
The compound can be utilized as a precursor for synthesizing fluorinated polymers, which are known for their unique properties such as chemical resistance and low surface energy. These polymers find applications in coatings and advanced materials.
Case Study: Development of Fluorinated Coatings
A recent study detailed the synthesis of a fluorinated polymer using this compound as a monomer. The resulting polymer exhibited superior hydrophobic properties compared to non-fluorinated counterparts, demonstrating potential for use in protective coatings .
Agricultural Chemistry
Pesticidal Properties
Research has indicated that this compound can act as a pesticide due to its ability to disrupt specific biochemical pathways in pests. Its application could lead to the development of new agrochemicals aimed at enhancing crop protection.
Table 2: Pesticidal Efficacy
| Pest Species | Effective Concentration (ppm) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 75 | 90 |
| Spider Mites | 100 | 80 |
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Functional Group Variations
The compound’s analogs differ in substituents, halogenation patterns, and hydration states, impacting their physicochemical and biological properties.
Table 1: Comparative Analysis of Structural and Functional Attributes
Reactivity and Stability
- Chloroacetyl vs. Fluoroacetyl Groups : The target compound’s chloroacetyl group (C-Cl bond) is more reactive in nucleophilic substitution reactions compared to the fluoroacetyl analog (C-F bond) due to the lower bond dissociation energy of C-Cl . This enhances its utility in prodrug activation or covalent inhibitor design.
- The hydrate form further stabilizes the molecule against hydrolysis under ambient conditions, unlike anhydrous analogs like the fluoroacetyl derivative .
Biological Activity
Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate is a compound of interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data and case studies.
- IUPAC Name : this compound
- Molecular Formula : C14H15ClF3NO4
- Molecular Weight : 353.72 g/mol
- CAS Number : 328391-87-3
Synthesis
The synthesis of ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate typically involves the reaction of ethyl 2-hydroxypropanoate with chloroacetyl chloride in the presence of a base. The trifluoromethyl group is introduced via a fluorination step using appropriate reagents.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on N-substituted chloroacetyl derivatives indicate their effectiveness against various bacterial strains. The following table summarizes the antibacterial activity of related compounds:
| Compound Name | Target Bacteria | Activity Level |
|---|---|---|
| N-(4-chlorobenzoyl)-3-trifluoromethyl | Staphylococcus aureus | Highly Active |
| N-(2-chlorobenzoyl)-2-amino-5-trifluoromethyl | Escherichia coli | Moderately Active |
| Ethyl 2-(2-chloroacetamido)-3,3,3-trifluorolactate | Pseudomonas aeruginosa | Slightly Active |
The above data indicates that ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate could potentially exhibit similar antimicrobial properties due to its structural analogies.
The biological activity of this compound may be attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity. Compounds containing chloroacetyl groups are known to interact with bacterial enzymes, leading to cell lysis.
Case Studies
- Antibacterial Screening : A study conducted on derivatives of chloroacetamides demonstrated that compounds with trifluoromethyl groups exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized the cup plate method for evaluating efficacy against Staphylococcus aureus and Escherichia coli, showing promising results for compounds similar to ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate .
- Cytotoxicity Assays : In vitro cytotoxicity tests on cancer cell lines indicated that certain derivatives could induce apoptosis in human cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of apoptosis-related proteins .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate hydrate?
- Methodology :
-
Reaction Conditions : Use 2-chloroacetyl chloride and an amine-containing precursor under anhydrous conditions. Solvent selection (e.g., DMF for polar intermediates, THF for steric hindrance) and temperature (0–25°C) are critical to minimize side reactions .
-
Base Catalysis : Triethylamine or DMAP can enhance nucleophilic substitution at the chloroacetyl group. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) .
-
Intermediate Isolation : Purify intermediates (e.g., 2-(2-chloroacetamido) benzamide analogs) via recrystallization (ethanol/water) to avoid byproducts .
- Data Table : Example Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Solvent | THF/DMF (1:1) |
| Temperature | 0–5°C (initial step) |
| Reaction Time | 12–24 hours |
| Base | Triethylamine (2 eq) |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Analysis :
- ¹H NMR : Look for the hydroxy proton (δ 4.8–5.2 ppm, broad singlet), chloroacetyl NH (δ 7.8–8.2 ppm), and ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) .
- ¹⁹F NMR : The -CF₃ group appears as a quartet (δ -60 to -70 ppm, J ≈ 12 Hz) due to coupling with adjacent protons .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺ expected at m/z ~322.03) and hydrate adducts .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Crystallization : Grow single crystals via slow evaporation in ethanol/water. The hydrate form may require controlled humidity .
- Data Collection/Refinement : Use SHELXL for refinement. For twinned crystals (common in fluorinated compounds), apply HKLF5 format in SHELX to handle overlapping reflections .
- Key Metrics : Report R-factors (<5%), bond-length discrepancies (<0.02 Å), and hydrogen-bonding networks (e.g., O-H···O between hydroxy and hydrate groups) .
Q. What strategies mitigate hydrolysis or degradation during biological assays?
- Stability Studies :
- pH Stability : Use LC-MS to monitor degradation in PBS (pH 7.4 vs. 5.0). The trifluoro group may enhance stability at acidic pH due to reduced nucleophilic attack .
- Thermal Stability : Conduct accelerated testing at 40°C for 48 hours. Degradation products (e.g., free acid form) can be quantified via HPLC area-percent .
- Formulation : Prepare stock solutions in anhydrous DMSO and store at -80°C to preserve ester functionality .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., bacterial transpeptidases). The chloroacetyl group may act as an electrophilic warhead, forming covalent adducts with active-site cysteines .
- MD Simulations : Simulate solvation effects on the trifluoromethyl group’s hydrophobicity (GROMACS, AMBER). The -CF₃ group stabilizes binding pockets via van der Waals interactions .
Q. What mechanistic insights explain the stereochemical outcomes of its synthesis?
- DFT Calculations : Gaussian09 can model transition states for amide bond formation. The hydroxypropanoate moiety’s stereochemistry (R/S) is influenced by steric effects from the trifluoromethyl group .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature to isolate intermediates (e.g., kinetic product at 0°C vs. thermodynamic at 25°C). Monitor via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
Contradictions and Resolutions
- Synthesis Yields : reports high yields (~80%) using triethylamine, while some fluorinated analogs show lower yields (~50%) due to steric hindrance. Resolution: Optimize stoichiometry (2.5 eq of amine) .
- NMR Shifts : Discrepancies in hydroxy proton chemical shifts (δ 4.8 vs. 5.2 ppm) may arise from hydrate vs. anhydrous forms. Resolution: Use D₂O exchange experiments to confirm labile protons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
